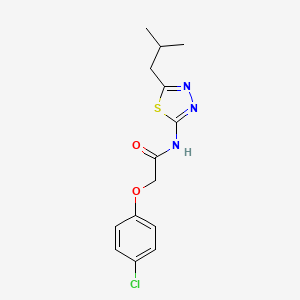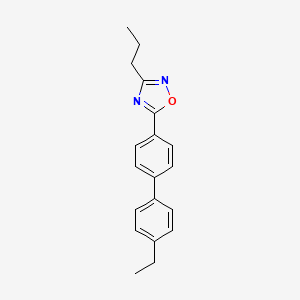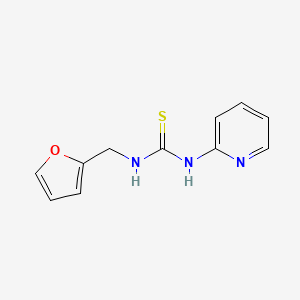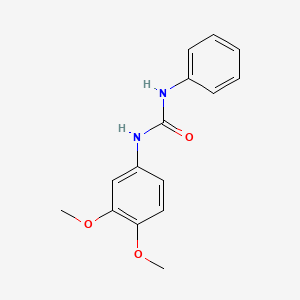
4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinazolinones involves various strategies, including one-pot synthesis methods from anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate. This method highlights the versatility and efficiency of synthesizing quinazolinones, offering mild reaction conditions and broad applicability (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-methylene-3-phenyl-3,4-dihydro-2(1H)-quinazolinone and its derivatives has been explored using various techniques like X-ray diffraction, revealing detailed insights into their conformation and structural features. These analyses provide a deeper understanding of the molecular interactions and the structural basis for their biological activities and physicochemical properties.
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, including lithiation, which allows for further functionalization. The reactivity of quinazolinones with electrophiles and nucleophiles has been studied, demonstrating their versatility in organic synthesis. For example, lithiation of 2-alkyl-3-amino- and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones has been reported, showcasing the ability to introduce diverse substituents into the quinazolinone framework (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as their solid-state fluorescence and polymorphism, are influenced by their molecular structure. Different polymorphs can exhibit distinct fluorescence characteristics, which can be leveraged in material science and sensor applications. The analysis of these properties is crucial for understanding the potential applications of quinazolinones beyond their biological activities.
Chemical Properties Analysis
Quinazolinones' chemical properties, including their antioxidant and metal-ion-sensing abilities, highlight their potential in various fields. Studies on substituted quinazolin-4(3H)-ones have shown significant antioxidant activity, indicating their utility as potential therapeutic agents with antioxidant properties. Moreover, certain quinazolinones can act as selective sensors for metal ions like Zn(2+) and Cd(2+), underscoring their versatility and potential applications in environmental monitoring and analytical chemistry (Anthony, 2012).
Eigenschaften
IUPAC Name |
4-methylidene-3-phenyl-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-13-9-5-6-10-14(13)16-15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOVEFUYLYITFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5844201.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5844212.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5844218.png)

![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)
![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)



![methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5844288.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5844297.png)

![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)